Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid
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Overview
Description
Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid is a compound with the molecular formula C11H19NO4. It is a cyclopropane derivative that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the Boc-protected amino group. One common method involves the reaction of a cyclopropane carboxylic acid derivative with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid (TFA) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amine derivatives.
Scientific Research Applications
Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid largely depends on its role as an intermediate or a protecting group in chemical reactions. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
Cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.
3-tert-Butoxycarbonylamino-hexanoic acid: Features a linear hexanoic acid chain instead of a cyclopropane ring.
Uniqueness
Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry where such strained rings can enhance biological activity.
Properties
IUPAC Name |
(1R,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-6-4-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVABYODYESELSO-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638768-80-5 |
Source
|
Record name | rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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